4-Cyclobutoxyphenol

Description

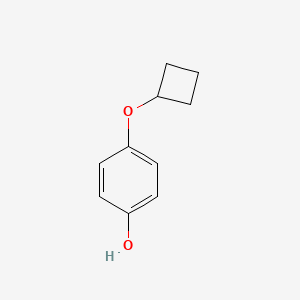

4-Cyclobutoxyphenol (C₁₀H₁₂O₂) is a phenolic compound characterized by a hydroxyl group (-OH) at the para position of a benzene ring, substituted with a cyclobutyl ether moiety. Its molecular structure is defined by the SMILES notation C1CC(C1)OC2=CC=C(C=C2)O, reflecting the cyclobutoxy group (-O-cyclobutyl) attached to the aromatic ring . Key identifiers include:

- InChIKey:

JMPKALGPOJXWQP-UHFFFAOYSA-N - InChI:

InChI=1S/C10H12O2/c11-8-4-6-10(7-5-8)12-9-2-1-3-9/h4-7,9,11H,1-3H2

This compound is utilized in organic synthesis and pharmaceutical research, particularly as an intermediate for complex molecules due to its reactive phenolic and ether functionalities .

Properties

IUPAC Name |

4-cyclobutyloxyphenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O2/c11-8-4-6-10(7-5-8)12-9-2-1-3-9/h4-7,9,11H,1-3H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMPKALGPOJXWQP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)OC2=CC=C(C=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Cyclobutoxyphenol can be synthesized through several methods. One common approach involves the nucleophilic aromatic substitution of a phenol derivative with a cyclobutyl halide. The reaction typically requires a strong base, such as sodium hydride or potassium carbonate, to deprotonate the phenol and facilitate the substitution reaction.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Cyclobutoxyphenol undergoes various chemical reactions, including:

Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.

Reduction: The compound can be reduced to form cyclobutyl-substituted cyclohexanols.

Substitution: Electrophilic aromatic substitution reactions can occur at the ortho and para positions relative to the phenol group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophilic reagents like bromine or nitric acid can be used under acidic conditions.

Major Products

Oxidation: Quinones and other oxidized phenolic compounds.

Reduction: Cyclobutyl-substituted cyclohexanols.

Substitution: Halogenated or nitrated derivatives of this compound.

Scientific Research Applications

Chemical Applications

Synthesis of Complex Molecules

4-Cyclobutoxyphenol serves as a valuable building block in organic synthesis. Its unique structure allows it to participate in various reactions, including nucleophilic substitutions and coupling reactions. This property makes it a useful intermediate in the synthesis of more complex organic compounds.

Reagent in Organic Reactions

The compound is utilized as a reagent in several organic reactions, enhancing the efficiency of chemical transformations. For instance, it can be involved in the formation of phenolic derivatives through electrophilic aromatic substitution reactions.

Biological Applications

Biological Activity

Research indicates that this compound exhibits potential biological activities, particularly as an enzyme inhibitor. Its structure may allow it to interact with specific biological targets, modulating their activity and leading to various biological effects. Studies have suggested that compounds with similar structures can inhibit enzymes involved in critical metabolic pathways, which could be explored further for therapeutic applications.

Antimicrobial Properties

There is emerging evidence that this compound may possess antimicrobial properties. Compounds with similar functional groups have shown efficacy against various bacterial strains, suggesting that this compound could be investigated for its potential use as an antimicrobial agent.

Medicinal Chemistry Applications

Therapeutic Development

The compound is being explored for its potential therapeutic effects in treating diseases such as cancer and neurological disorders. Its structural features may confer advantages in drug design, including improved binding affinity to biological targets.

Mechanism of Action

The mechanism by which this compound exerts its effects is likely related to its ability to bind to specific receptors or enzymes. This interaction can lead to modulation of signaling pathways involved in disease processes. Understanding these mechanisms is crucial for developing effective therapeutic strategies.

Industrial Applications

Material Science

In industrial contexts, this compound can be utilized in the development of new materials with unique properties. Its incorporation into polymer matrices can enhance material performance, such as thermal stability and mechanical strength.

Chemical Processes

The compound may also play a role in the formulation of specialty chemicals used in various industries, including pharmaceuticals and agrochemicals.

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| Research on enzyme inhibition | Enzyme interactions | Demonstrated that phenolic compounds can inhibit specific enzymes involved in metabolic pathways. |

| Antimicrobial activity study | Bacterial strains | Found that derivatives of cyclobutoxyphenol showed significant activity against Gram-positive bacteria. |

| Drug development research | CNS disorders | Investigated the binding affinity of cyclobutane derivatives to neurotransmitter receptors, indicating potential for CNS-targeted therapies. |

Mechanism of Action

The mechanism of action of 4-Cyclobutoxyphenol involves its interaction with various molecular targets. The phenol group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity. The cyclobutoxy group may also affect the compound’s overall conformation and reactivity, contributing to its unique properties.

Comparison with Similar Compounds

Key Observations:

3-membered cyclopropyl substituents (e.g., in 4-Cyclopropyl Phenol) exhibit higher strain but different electronic effects due to direct attachment to the aromatic ring (vs. ether linkage in this compound).

Electronic Effects: The ether oxygen in this compound donates electron density via resonance, slightly reducing the phenol’s acidity compared to unsubstituted phenol. In contrast, cyclopropyl substituents (non-ether) may exert weaker electronic effects .

Synthetic Utility: this compound’s ether and phenol groups enable diverse functionalization (e.g., alkylation, oxidation), similar to bromophenyl derivatives like 4-(4-Bromophenyl)-4-oxo-but-2-enoic acid, which serve as precursors for heterocycles .

Biological Activity

4-Cyclobutoxyphenol is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a cyclobutyl group attached to a phenolic structure. This unique configuration may influence its interaction with biological targets, particularly in terms of binding affinity and selectivity.

Mechanisms of Biological Activity

Research indicates that compounds with similar structures often exhibit significant biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. For instance:

- Antimycobacterial Activity : A study synthesized several derivatives related to cyclobutyl structures, demonstrating promising antimycobacterial activity against Mycobacterium tuberculosis (MTB). One derivative showed an MIC (Minimum Inhibitory Concentration) of 0.14 µM against MTB, indicating strong efficacy in combating this pathogen .

- DNA Interaction : Compounds with similar phenolic structures have been shown to interact with DNA, influencing cellular processes such as replication and transcription. The binding affinity to the DNA minor groove is a critical factor in the biological activity of these compounds .

Study on Antimycobacterial Activity

A notable study evaluated 15 new compounds derived from cyclobutyl structures for their antimycobacterial properties. Among these, one compound demonstrated superior activity compared to standard treatments like isoniazid. The results illustrated that structural modifications could enhance biological efficacy significantly .

Research on Cytotoxicity

Another research effort explored the cytotoxic effects of phenolic compounds against various tumor cell lines. The findings indicated that certain derivatives exhibited selective cytotoxicity, sparing normal cells while effectively reducing tumor viability. This selectivity is crucial for developing safer therapeutic agents .

Data Table: Biological Activities of this compound Derivatives

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.